molecular formula C13H13N3O2 B349350 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid CAS No. 1008675-45-3

1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B349350
CAS No.: 1008675-45-3
M. Wt: 243.26g/mol
InChI Key: GFUFVXIKRWWWKO-UHFFFAOYSA-N
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Description

1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol This compound is characterized by a quinazoline ring fused to a pyrrolidine ring, with a carboxylic acid functional group attached to the pyrrolidine ring

Preparation Methods

The synthesis of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or their derivatives.

    Coupling of Quinazoline and Pyrrolidine Rings: The quinazoline and pyrrolidine rings are coupled through a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the quinazoline ring, forming a stable bond.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through the oxidation of an aldehyde or alcohol group attached to the pyrrolidine ring.

Chemical Reactions Analysis

1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the quinazoline ring or the carboxylic acid group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carboxylic acid group or other substituents on the quinazoline ring.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate salt.

Major products formed from these reactions include various quinazoline derivatives, reduced forms of the compound, and substituted quinazoline compounds.

Scientific Research Applications

1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-quinazolin-4-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-13(18)11-6-3-7-16(11)12-9-4-1-2-5-10(9)14-8-15-12/h1-2,4-5,8,11H,3,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUFVXIKRWWWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318804
Record name 1-(4-Quinazolinyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008675-45-3
Record name 1-(4-Quinazolinyl)proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008675-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Quinazolinyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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